molecular formula C18H26O6 B14133472 Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate CAS No. 87211-27-6

Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate

Cat. No.: B14133472
CAS No.: 87211-27-6
M. Wt: 338.4 g/mol
InChI Key: IDSLNGDJQFVDPQ-UHFFFAOYSA-N
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Description

Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate, also known as Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate, is a chemical compound with the molecular formula C20H30O6. This compound is characterized by the presence of two 7-oxabicyclo[4.1.0]heptane rings attached to a hexanedioate (adipate) backbone. It is commonly used in materials science, particularly in the synthesis of polymers and high-performance materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate typically involves the reaction of 7-oxabicyclo[4.1.0]heptane-3-methanol with adipic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate involves its interaction with specific molecular targets and pathways. In polymer synthesis, the compound acts as a cross-linking agent, forming covalent bonds between polymer chains. This enhances the mechanical strength and thermal stability of the resulting materials. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,4-epoxycyclohexylmethyl) hexanedioate
  • Adipic acid bis(3,4-epoxycyclohexylmethyl) ester

Uniqueness

Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specialized applications in materials science and industry .

Properties

CAS No.

87211-27-6

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

bis(7-oxabicyclo[4.1.0]heptan-3-yl) hexanedioate

InChI

InChI=1S/C18H26O6/c19-17(21-11-5-7-13-15(9-11)23-13)3-1-2-4-18(20)22-12-6-8-14-16(10-12)24-14/h11-16H,1-10H2

InChI Key

IDSLNGDJQFVDPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC1OC(=O)CCCCC(=O)OC3CCC4C(C3)O4

Origin of Product

United States

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